molecular formula C10H13F2NO B2916490 4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine CAS No. 169749-84-2

4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine

Cat. No. B2916490
CAS RN: 169749-84-2
M. Wt: 201.217
InChI Key: HJSRNFGVNHDQLN-UHFFFAOYSA-N
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Description

The compound “4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine” is a pyridine derivative. Pyridines are aromatic compounds that contain a nitrogen atom in a six-membered ring. They are often used as building blocks in the synthesis of more complex molecules .


Synthesis Analysis

While specific synthesis methods for “4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine” were not found, similar compounds are often synthesized through nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of “4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine” would likely include a pyridine ring with a tert-butoxy group, two fluorine atoms, and a methyl group attached .

Scientific Research Applications

Solar Cell Performance Enhancement

  • 4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine and its analogs, like 4-tert-butylpyridine, are used in dye-sensitized solar cells. Addition of 4-tert-butylpyridine to redox electrolytes significantly improves the performance of these cells. This is achieved by shifting the TiO2 band edge toward negative potentials and increasing the electron lifetime (Boschloo, Häggman, & Hagfeldt, 2006).

Molecular Synthesis and Enzyme Inhibition

  • Derivatives of 4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine, such as sodium 4(S)-[(tert-butyloxycarbonyl)amino]-2,2-difluoro-3(S)- and -3(R)-[(4-methoxyphenyl)amino]-6-methylheptanoates, are used in molecular synthesis. These compounds are instrumental in preparing enzyme inhibitors, specifically renin inhibitors (Thaisrivongs, Schostarez, Pals, & Turner, 1987).

Organic Synthesis and Chemical Behavior

Medicinal Chemistry

  • In medicinal chemistry, compounds like 3-[3-tert-butylsulfanyl-1-[4-(6-ethoxypyridin-3-yl)benzyl]-5-(5-methylpyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethylpropionic acid, which are structurally related to 4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine, are developed as potent inhibitors for specific proteins. These compounds have undergone clinical trials for treating certain diseases (Stock et al., 2011).

Enhancing Solar Cell Efficiency

  • Pyridine derivatives, including those related to 4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine, are investigated for their roles in enhancing the efficiency of dye-sensitized solar cells. Their interaction with components like TiO2 surfaces in these cells is studied for optimizing solar cell performance (Xiong et al., 2008).

properties

IUPAC Name

2,5-difluoro-3-methyl-4-[(2-methylpropan-2-yl)oxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO/c1-6-8(14-10(2,3)4)7(11)5-13-9(6)12/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSRNFGVNHDQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN=C1F)F)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine

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